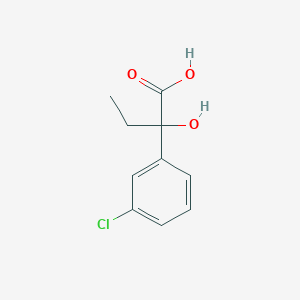

![molecular formula C11H8FNO3 B1453695 [5-(4-Fluorphenyl)isoxazol-3-yl]essigsäure CAS No. 1018584-37-6](/img/structure/B1453695.png)

[5-(4-Fluorphenyl)isoxazol-3-yl]essigsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

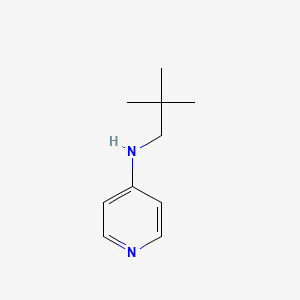

Hemmung der Acetylcholinesterase

Isoxazolderivate, einschließlich [5-(4-Fluorphenyl)isoxazol-3-yl]essigsäure, wurden auf ihr Potenzial als Acetylcholinesterase (AChE)-Hemmer untersucht . Diese Anwendung ist besonders relevant bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer, bei denen AChE-Hemmer dazu beitragen können, den Acetylcholinspiegel im Gehirn zu erhöhen, was möglicherweise die kognitive Funktion verbessert.

Antitumoraktivität gegen Brustkrebs

Molekular-Docking-Studien haben gezeigt, dass bestimmte Isoxazolverbindungen eine Bindungsaffinität zum humanen Östrogen-Alpha-Rezeptor (ERα) aufweisen, der ein Ziel für Anti-Brustkrebs-Therapien ist . Die fluorierte Isoxazolstruktur kann zur möglichen Wirkung der Verbindung als ERα-Hemmer beitragen und deutet auf ihren Einsatz bei der Entwicklung von Anti-Brustkrebs-Medikamenten hin.

Antimikrobielle und antibakterielle Eigenschaften

Isoxazole, einschließlich this compound, sind bekannt für ihre antimikrobiellen und antibakteriellen Aktivitäten . Diese Eigenschaften machen sie wertvoll bei der Entwicklung neuer Antibiotika und Antiseptika, um dem wachsenden Problem der Antibiotikaresistenz zu begegnen.

Antioxidative Effekte

Der Isoxazolring ist mit antioxidativen Eigenschaften verbunden, die für den Schutz von Zellen vor oxidativem Stress entscheidend sind . Diese Eigenschaft ist vorteilhaft bei der Entwicklung von Behandlungen für Erkrankungen, die durch oxidativen Schaden verursacht werden, wie z. B. bestimmte Herzkreislauf- und Krebserkrankungen.

Antikrebsanwendungen

Isoxazolderivate sollen entzündungshemmende Wirkungen haben . Dies macht sie zu Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten, die zur Behandlung einer Vielzahl von entzündlichen Erkrankungen eingesetzt werden könnten, von Arthritis bis hin zu entzündlichen Darmerkrankungen.

Schmerzlinderndes Potenzial

Die schmerzlindernden Eigenschaften von Isoxazolverbindungen sind ein weiteres interessantes Gebiet . Diese Verbindungen könnten zu schmerzlindernden Medikamenten weiterentwickelt werden, die eine Alternative zu den derzeit verfügbaren Analgetika bieten könnten, möglicherweise mit weniger Nebenwirkungen.

Rolle in der Arzneimittelforschung

Der Isoxazol-Bestandteil ist ein häufiges Merkmal in der Arzneimittelforschung und wird oft in Moleküle integriert, die entwickelt wurden, um mit verschiedenen biologischen Zielen zu interagieren . Die Vielseitigkeit des Isoxazolrings ermöglicht seine Einbindung in eine Vielzahl von medizinischen Verbindungen.

Landwirtschaftliche Chemie

Isoxazolderivate beschränken sich nicht auf medizinische Anwendungen, sondern finden auch in der landwirtschaftlichen Chemie Verwendung . Sie können Teil von Insektiziden, Pflanzenwachstumsregulatoren und Pigmenten sein und tragen zum Schutz und zur Steigerung des Ernteertrags bei.

Wirkmechanismus

Target of action

The compound belongs to the class of isoxazoles and phenylacetic acids. Phenylacetic acids are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .

Biochemical pathways

Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Isoxazoles have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and more .

Result of action

Based on the activities of other isoxazoles, potential effects could include changes in cell signaling, inhibition of inflammatory responses, or interference with viral replication .

Biochemische Analyse

Biochemical Properties

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate the activity of proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Moreover, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues.

Subcellular Localization

The subcellular localization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic signaling pathways and metabolic processes.

Eigenschaften

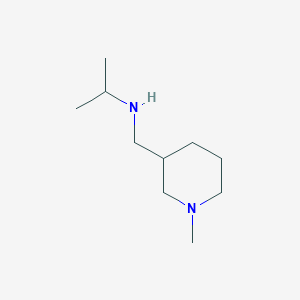

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHVHPPPJAWTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

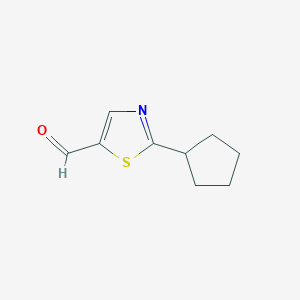

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)

amine](/img/structure/B1453632.png)